molecular formula C9H8N4O4 B10962367 N-(5-methyl-1,2-oxazol-3-yl)-2,6-dioxo-1,2,3,6-tetrahydropyrimidine-4-carboxamide

N-(5-methyl-1,2-oxazol-3-yl)-2,6-dioxo-1,2,3,6-tetrahydropyrimidine-4-carboxamide

Cat. No.: B10962367
M. Wt: 236.18 g/mol
InChI Key: BMWHHUKLJRNIHM-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-METHYL-3-ISOXAZOLYL)-2,6-DIOXO-1,2,3,6-TETRAHYDRO-4-PYRIMIDINECARBOXAMIDE typically involves the formation of the isoxazole ring followed by the introduction of the pyrimidinecarboxamide moiety. One common method involves the cyclization of appropriate precursors under controlled conditions. For example, the reaction of 5-methylisoxazole with suitable reagents can lead to the formation of the desired compound .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalysts can be employed to enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

N-(5-METHYL-3-ISOXAZOLYL)-2,6-DIOXO-1,2,3,6-TETRAHYDRO-4-PYRIMIDINECARBOXAMIDE can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce different functional groups into the molecule .

Scientific Research Applications

N-(5-METHYL-3-ISOXAZOLYL)-2,6-DIOXO-1,2,3,6-TETRAHYDRO-4-PYRIMIDINECARBOXAMIDE has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of N-(5-METHYL-3-ISOXAZOLYL)-2,6-DIOXO-1,2,3,6-TETRAHYDRO-4-PYRIMIDINECARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other isoxazole derivatives and pyrimidinecarboxamide analogs. Examples of such compounds are:

  • N-(5-Methylisoxazol-3-yl)acetamide
  • N-(5-Methyl-3-isoxazolyl)benzenesulfonamide
  • 2-(5-Methyl-3-isoxazolyl)acetamides

Uniqueness

N-(5-METHYL-3-ISOXAZOLYL)-2,6-DIOXO-1,2,3,6-TETRAHYDRO-4-PYRIMIDINECARBOXAMIDE is unique due to its specific combination of the isoxazole and pyrimidinecarboxamide moieties, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C9H8N4O4

Molecular Weight

236.18 g/mol

IUPAC Name

N-(5-methyl-1,2-oxazol-3-yl)-2,4-dioxo-1H-pyrimidine-6-carboxamide

InChI

InChI=1S/C9H8N4O4/c1-4-2-6(13-17-4)11-8(15)5-3-7(14)12-9(16)10-5/h2-3H,1H3,(H,11,13,15)(H2,10,12,14,16)

InChI Key

BMWHHUKLJRNIHM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NO1)NC(=O)C2=CC(=O)NC(=O)N2

Origin of Product

United States

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